molecular formula C19H33ClO B12906168 2-(9-Chlorononyl)-3-methyl-5-pentylfuran CAS No. 88646-91-7

2-(9-Chlorononyl)-3-methyl-5-pentylfuran

Cat. No.: B12906168
CAS No.: 88646-91-7
M. Wt: 312.9 g/mol
InChI Key: NTKKYSYZZHDWNN-UHFFFAOYSA-N
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Description

2-(9-Chlorononyl)-3-methyl-5-pentylfuran is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a chlorinated nonyl chain, a methyl group, and a pentyl group attached to the furan ring, making it a unique and potentially useful chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the alkylation of a furan derivative with a chlorononyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(9-Chlorononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chlorononyl group can be reduced to a nonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorononyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(9-Chlorononyl)-3-methyl-5-pentylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorononyl group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(9-Chlorononyl)-3-methylfuran: Lacks the pentyl group, which may affect its physical and chemical properties.

    2-(9-Chlorononyl)-5-pentylfuran: Lacks the methyl group, potentially altering its reactivity and biological activity.

    2-(9-Chlorononyl)-3-methyl-5-ethylfuran: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(9-Chlorononyl)-3-methyl-5-pentylfuran is unique due to the specific combination of substituents on the furan ring. The presence of the chlorononyl, methyl, and pentyl groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

88646-91-7

Molecular Formula

C19H33ClO

Molecular Weight

312.9 g/mol

IUPAC Name

2-(9-chlorononyl)-3-methyl-5-pentylfuran

InChI

InChI=1S/C19H33ClO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3

InChI Key

NTKKYSYZZHDWNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCl)C

Origin of Product

United States

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